(Z)-5-bromo-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
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Overview
Description
The compound you mentioned contains a benzo[d]thiazol-2(3H)-ylidene moiety, which is a type of heterocyclic compound . Heterocyclic compounds are extensively distributed in nature and have versatile synthetic applicability and biological activity .
Molecular Structure Analysis
The InChI code for 7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-imine, a similar compound, is1S/C9H9ClN2S/c1-5-3-4-6(10)8-7(5)12(2)9(11)13-8/h3-4,11H,1-2H3
. Chemical Reactions Analysis
Thiophene and its substituted derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .Physical and Chemical Properties Analysis
The physical form of 7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-imine, a similar compound, is solid .Scientific Research Applications
Synthesis Methods and Reactions
Synthesis Techniques : Various synthesis techniques have been employed to create related compounds. For instance, 5-bromo- and 5-chloro-2,3-dimethylbenzo[b]thiophens were prepared and treated with N-bromosuccinimide in boiling carbon tetrachloride to yield 2,3-bisbromomethyl compounds (Chapman et al., 1968). Another study focused on the palladium-catalyzed Buchwald-Hartwig cross-coupling of similar benzo[b]thiophenes with various amines (Queiroz et al., 2007).
Reactions with Amines : Condensation of 2,3-dimethylbenzo[b]thiophens with primary and secondary amines has been studied to produce a range of derivatives (Dickinson & Iddon, 1971).
Photophysical and Photochemical Properties
- Photochemical Applications : Some derivatives, such as zinc phthalocyanine substituted with benzenesulfonamide groups, show remarkable photophysical properties. These properties make them useful as photosensitizers in photodynamic therapy, particularly in cancer treatment (Pişkin et al., 2020).
Antimicrobial and Antioxidant Activities
Antioxidant Properties : The antioxidant properties of similar compounds, such as 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes, have been evaluated using various methods, demonstrating potential therapeutic applications (Queiroz et al., 2007).
Antimicrobial Activity : Compounds incorporating thiophene and thiazole moieties have been synthesized and tested for antimicrobial activities. These derivatives have shown significant potential as antimicrobial agents (Gadelkareem et al., 2011).
Crystal Structure and Analysis
- Structural Analysis : The crystal structures and molecular interactions of similar compounds have been extensively studied, providing insights into their chemical properties and potential applications. For example, detailed analysis of the crystal structure and Hirshfeld surface of certain derivatives has been conducted (Prabhuswamy et al., 2016).
Potential Applications in Cancer Treatment
- Anticancer Activity : Some derivatives of thiophene carboxamide have been synthesized and tested for in vitro cytotoxicity, showing promise as anticancer agents (Atta & Abdel‐Latif, 2021).
Application in Polymer Science
- Photostabilization of PVC : New thiophenes have been synthesized and shown to effectively reduce the photodegradation of poly(vinyl chloride), indicating their potential as photostabilizers in polymer applications (Balakit et al., 2015).
Future Directions
Mechanism of Action
Target of Action
They might interact with enzymes like cyclooxygenase (COX) involved in inflammatory responses .
Mode of Action
Benzothiazole derivatives might inhibit the activity of target enzymes, thereby modulating the biochemical pathways they are involved in .
Biochemical Pathways
Benzothiazole derivatives might affect the pathways involving the COX enzymes, thereby modulating the production of pro-inflammatory mediators .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For benzothiazole derivatives with anti-inflammatory activity, the result might be a reduction in inflammation .
Properties
IUPAC Name |
5-bromo-N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2OS2/c1-7-3-4-8(16)12-11(7)18(2)14(21-12)17-13(19)9-5-6-10(15)20-9/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQUYSFPTUBSJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=NC(=O)C3=CC=C(S3)Br)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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